

# An In-depth Technical Guide to the Diastereomers of Fosmetpantotenate and Their Activity

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#### Introduction

**Fosmetpantotenate** (RE-024) is a phosphopantothenate replacement therapy developed for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic neurological disorder.[1][2] PKAN is caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, an essential enzyme in the biosynthesis of coenzyme A (CoA).[1][2] The deficiency in PanK2 activity leads to reduced levels of CoA in the brain.

**Fosmetpantotenate** is a prodrug designed to deliver 4'-phosphopantothenic acid (PPA), the product of the PanK enzyme, into cells to bypass the defective enzymatic step and restore CoA levels.[3]

Structurally, **Fosmetpantotenate** possesses two chiral centers, one at the secondary alcohol of the pantothenate moiety and another at the phosphorus atom. Since the pantothenate portion is derived from the naturally occurring D-pantothenic acid (Vitamin B5), the chirality of the alcohol is fixed. However, the phosphorus center introduces stereoisomerism, resulting in **Fosmetpantotenate** being a mixture of two diastereomers, designated as D1 and D2. This guide explores the available data on these diastereomers, their physicochemical properties, and their collective biological activity.

#### **Mechanism of Action**



**Fosmetpantotenate** is designed to be more cell-permeable than PPA by masking the negative charges of the phosphate group. Once inside the cell, it is metabolized to PPA, which can then be utilized by the downstream enzymes in the CoA biosynthetic pathway to replenish the CoA pool. This restoration of CoA is crucial for numerous cellular processes, including energy metabolism and the acetylation of proteins like tubulin. In preclinical studies using a human neuroblastoma cell line with silenced PANK2 (shRNA PANK2-knockdown),

**Fosmetpantotenate** treatment was shown to increase both free and total CoA levels and restore tubulin acetylation.

## **Coenzyme A Biosynthesis Pathway**

The following diagram illustrates the canonical pathway for Coenzyme A synthesis and the intended bypass mechanism of **Fosmetpantotenate**.



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Caption: Coenzyme A synthesis pathway and **Fosmetpantotenate**'s bypass mechanism.

# Comparative Data of Fosmetpantotenate Diastereomers (D1 and D2)

While direct comparative data on the biological efficacy of the individual diastereomers in restoring CoA levels is not extensively detailed in published literature, key physicochemical properties have been evaluated.



### In Vitro Stability in Blood

The stability of the individual diastereomers, D1 and D2, along with the mixture, was assessed in whole blood from various species. The results indicate rapid metabolism in rodents and greater stability in monkeys and humans.

| Species | Compound                    | Half-life (t½) in minutes |
|---------|-----------------------------|---------------------------|
| Mouse   | Fosmetpantotenate (mixture) | < 5                       |
| D1      | < 5                         |                           |
| D2      | < 5                         |                           |
| Rat     | Fosmetpantotenate (mixture) | < 5                       |
| D1      | < 5                         | _                         |
| D2      | < 5                         | _                         |
| Monkey  | Fosmetpantotenate (mixture) | 10                        |
| D1      | 11                          |                           |
| D2      | 10                          | _                         |
| Human   | Fosmetpantotenate (mixture) | 45                        |
| D1      | 43                          | _                         |
| D2      | 45                          | _                         |

Data sourced from Elbaum et al., PLOS One, 2018.

#### In Vitro Blood-Brain Barrier Permeability

The permeability of the diastereomers was evaluated using an in vitro model consisting of cocultured porcine brain endothelial cells and rat astrocytes. Both diastereomers demonstrated moderate permeability, significantly higher than that of PPA.



| Compound                            | Apparent Permeability (Papp) (10 <sup>-6</sup> cm/s) |
|-------------------------------------|--|
| Fosmetpantotenate (mixture)         | 2.5 ± 0.1  |
| D1                                  | 2.5 ± 0.1  |
| D2                                  | 2.9 ± 0.2  |
| Pantothenic Acid (PA)               | 1.1 ± 0.1  |
| 4'-Phosphopantothenate (PPA)        | 0.2 ± 0.1  |
| Sucrose (Low Permeability Control)  | $0.8 \pm 0.1$  |
| Mannitol (Low Permeability Control) | 1.1 ± 0.1  |

Data presented as mean ± standard error of the mean (SEM). Sourced from Elbaum et al., PLOS One, 2018.

# Experimental Protocols In Vitro Stability in Blood

- Method: **Fosmetpantotenate** or its individual diastereomers (5 μM) were incubated in whole blood from mice, rats, cynomolgus monkeys, and humans at 37°C.
- Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
- Analysis: The concentration of the remaining compound was determined by LC-MS/MS. The half-life (t½) was calculated from the rate of disappearance of the compound over time.

#### In Vitro Blood-Brain Barrier Permeability Assay

- Model: A co-culture model of porcine brain endothelial cells and rat astrocytes was used.
- Procedure: The test compounds were added to the apical side of the endothelial cell monolayer. Samples were taken from the basolateral side over time to determine the rate of transport.
- Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp =  $(dQ/dt) / (A * C_0)$ , where dQ/dt is the steady-state flux, A is the surface area



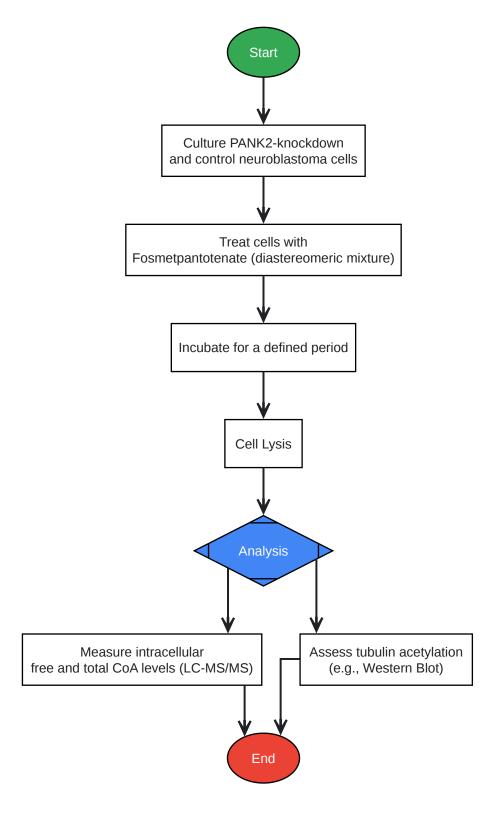
of the filter, and C<sub>0</sub> is the initial concentration in the donor compartment.

#### In Vitro Efficacy in a PKAN Cell Model

- Cell Line: A human neuroblastoma IMR32 cell line with stable PANK2 knockdown via lentiviral-delivered shRNA was utilized. This model exhibits an approximately 70% decrease in PanK2 protein levels and a four-fold reduction in free and total CoA levels compared to control cells.
- Treatment: Cells were treated with varying concentrations of Fosmetpantotenate.
- Endpoint Measurement: Intracellular free and total CoA levels were measured to assess the ability of the compound to restore CoA homeostasis. Tubulin acetylation was also assessed as a marker of restored CoA-dependent cellular processes.

The following diagram outlines the general workflow for evaluating the in vitro efficacy of **Fosmetpantotenate**.





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Caption: General experimental workflow for in vitro efficacy testing.



#### **Clinical Development and Outcomes**

**Fosmetpantotenate** entered a pivotal Phase III clinical trial (FORT study) to evaluate its efficacy and safety in patients with PKAN. The trial did not meet its primary or secondary endpoints, showing no significant difference between the **Fosmetpantotenate** and placebo groups in improving the signs and symptoms of PKAN as measured by the PKAN-Activities of Daily Living (PKAN-ADL) scale and the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score. The drug was found to be generally safe and well-tolerated.

#### Conclusion

**Fosmetpantotenate** is a diastereomeric mixture designed to act as a replacement therapy for PPA in individuals with PKAN. The two diastereomers, D1 and D2, exhibit similar and rapid metabolism in rodent blood, with greater stability in primate and human blood. Both diastereomers show moderate permeability in an in vitro blood-brain barrier model, suggesting they are capable of crossing into the central nervous system. While preclinical studies with the diastereomeric mixture demonstrated the ability to restore CoA levels and correct downstream deficits in a cellular model of PKAN, the compound ultimately did not show clinical efficacy in a Phase III trial. Further research would be necessary to elucidate the specific contribution of each diastereomer to the overall pharmacological profile of **Fosmetpantotenate** and to understand the reasons for the discrepancy between preclinical promise and clinical trial outcomes.

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#### References

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